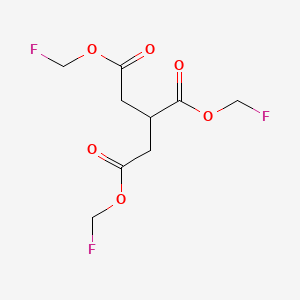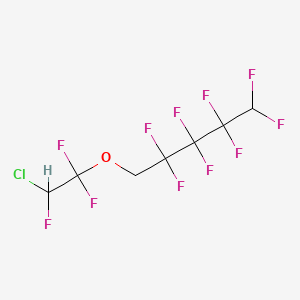
1,1,2-Trifluoro-2-chloroethyl-2,2,3,3,4,4,5,5-octafluoropentyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2-Trifluoro-2-chloroethyl-2,2,3,3,4,4,5,5-octafluoropentyl ether: is a fluorinated ether with the molecular formula C₇H₄ClF₁₁O and a molecular weight of 348.541 g/mol . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,2-Trifluoro-2-chloroethyl-2,2,3,3,4,4,5,5-octafluoropentyl ether can be synthesized through the reaction of chlorotrifluoroethylene with 1H,1H,7H-dodecafluoro-1-heptanol . The reaction typically involves the use of a base such as potassium hydroxide in an aqueous medium at elevated temperatures (around 120°C) for an extended period (e.g., 16 hours) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing high-pressure reactors and continuous feed systems to ensure efficient and consistent production .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,2-Trifluoro-2-chloroethyl-2,2,3,3,4,4,5,5-octafluoropentyl ether undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as or .
Oxidation Reactions: Oxidizing agents like or .
Reduction Reactions: Reducing agents such as or .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted ethers, while oxidation reactions can produce corresponding carbonyl compounds .
Applications De Recherche Scientifique
Chemistry: 1,1,2-Trifluoro-2-chloroethyl-2,2,3,3,4,4,5,5-octafluoropentyl ether is used as a solvent and reagent in organic synthesis due to its unique reactivity and stability .
Biology and Medicine: The compound’s fluorinated structure makes it valuable in the development of fluorinated pharmaceuticals and biomolecules , where it can enhance the metabolic stability and bioavailability of drugs .
Industry: In industrial applications, this compound is used in the production of fluorinated polymers and coatings , providing materials with high chemical resistance and low surface energy .
Mécanisme D'action
The mechanism by which 1,1,2-Trifluoro-2-chloroethyl-2,2,3,3,4,4,5,5-octafluoropentyl ether exerts its effects is primarily through its fluorinated structure , which imparts unique chemical properties. The molecular targets and pathways involved depend on the specific application. For instance, in pharmaceuticals, the compound may interact with enzymes or receptors , altering their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
- 1,1,2-Trifluoro-2-chloroethyl-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl ether
- 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether
Comparison: 1,1,2-Trifluoro-2-chloroethyl-2,2,3,3,4,4,5,5-octafluoropentyl ether is unique due to its specific fluorine and chlorine substitution pattern , which imparts distinct reactivity and stability compared to other fluorinated ethers. This uniqueness makes it particularly valuable in applications requiring high chemical resistance and low reactivity .
Propriétés
Numéro CAS |
65064-84-8 |
|---|---|
Formule moléculaire |
C7H4ClF11O |
Poids moléculaire |
348.54 g/mol |
Nom IUPAC |
5-(2-chloro-1,1,2-trifluoroethoxy)-1,1,2,2,3,3,4,4-octafluoropentane |
InChI |
InChI=1S/C7H4ClF11O/c8-2(9)6(16,17)20-1-4(12,13)7(18,19)5(14,15)3(10)11/h2-3H,1H2 |
Clé InChI |
OTKAYRTUWWTDJN-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(C(C(F)F)(F)F)(F)F)(F)F)OC(C(F)Cl)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


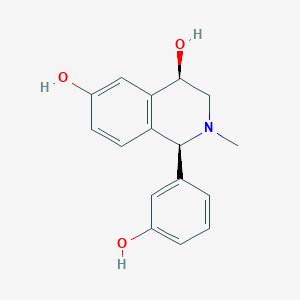
![1-(1,1,2,2,3,3,3-heptafluoropropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13421981.png)
![(5S,8R,9S,10S,13S,14S,17S)-4',4',10,13-tetramethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-oxazolidine]-17-ol](/img/structure/B13421995.png)


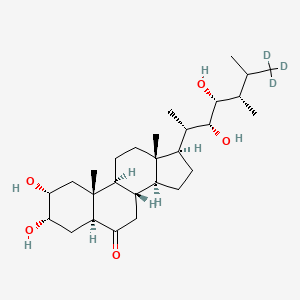
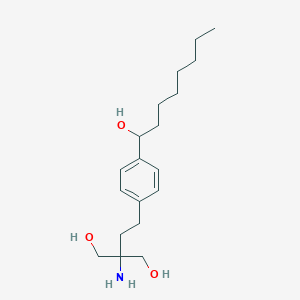
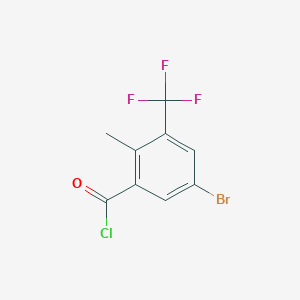
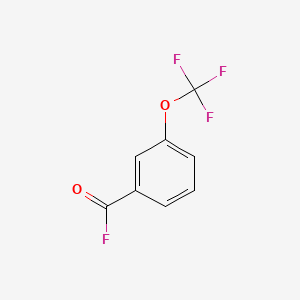
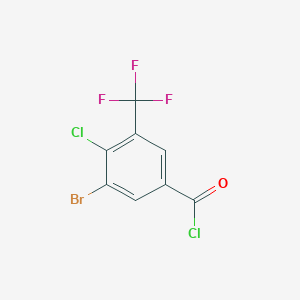
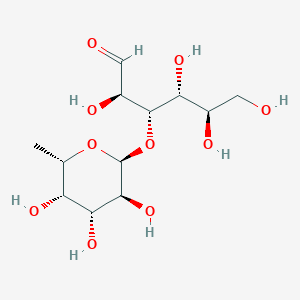
![2-[(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)oxy]-N-methyl-ethanamine](/img/structure/B13422048.png)

